molecular formula C17H16F2N2O4S B5104230 4-fluoro-N-(2-fluorophenyl)-3-morpholin-4-ylsulfonylbenzamide

4-fluoro-N-(2-fluorophenyl)-3-morpholin-4-ylsulfonylbenzamide

Cat. No.: B5104230
M. Wt: 382.4 g/mol
InChI Key: JFWUMWDIOJGGDC-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-fluorophenyl)-3-morpholin-4-ylsulfonylbenzamide is a synthetic organic compound characterized by the presence of fluorine atoms, a morpholine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-fluorophenyl)-3-morpholin-4-ylsulfonylbenzamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzoyl chloride with 2-fluoroaniline to form an intermediate. This intermediate is then reacted with morpholine and a sulfonylating agent, such as sulfonyl chloride, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-fluorophenyl)-3-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Desulfonylated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-(2-fluorophenyl)-3-morpholin-4-ylsulfonylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-fluorophenyl)-3-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(2-fluorophenyl)-N-methylbenzamide
  • 4-fluoro-N-(3-trifluoromethylphenyl)benzamide
  • 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide

Uniqueness

4-fluoro-N-(2-fluorophenyl)-3-morpholin-4-ylsulfonylbenzamide is unique due to the presence of both fluorine atoms and a morpholine ring, which confer distinct physicochemical properties. These features enhance its stability, reactivity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

4-fluoro-N-(2-fluorophenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O4S/c18-13-3-1-2-4-15(13)20-17(22)12-5-6-14(19)16(11-12)26(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWUMWDIOJGGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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